molecular formula C5H6O3 B2397205 2(3H)-Furanone, 5-(hydroxymethyl)- CAS No. 83056-58-0

2(3H)-Furanone, 5-(hydroxymethyl)-

Cat. No. B2397205
CAS RN: 83056-58-0
M. Wt: 114.1
InChI Key: IPNRODMULRDGPT-UHFFFAOYSA-N
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Description

“2(3H)-Furanone, 5-(hydroxymethyl)-” is also known as “(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one”. It is a chemical compound with the molecular formula C5H8O3 and a molecular weight of 116.12 . It consists of a methylene bridge bonded to a hydroxyl group, making it an alcohol .


Molecular Structure Analysis

The molecular structure of “2(3H)-Furanone, 5-(hydroxymethyl)-” has been investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS). The FTIR data supports a reaction pathway in which humins form either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack .


Chemical Reactions Analysis

The transformation of fructose and glucose to the platform chemical 5-hydroxymethylfurfural (5-HMF) has been studied extensively, and a variety of mechanisms have been proposed. This includes a cyclic and an acyclic pathway for fructose dehydration, and the conversion of glucose to 5-HMF can proceed either through initial isomerization to fructose or a direct dehydration .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2(3H)-Furanone, 5-(hydroxymethyl)-” include a density of 1.3±0.1 g/cm3, boiling point of 291.5±30.0 °C at 760 mmHg, and a molar refractivity of 31.8±0.3 cm3 .

Scientific Research Applications

Chemical Synthesis and Chemical Intermediates

2(3H)-Furanone, 5-(hydroxymethyl)-, also known as 5-hydroxymethyl-2(5H)-furanone, serves as a versatile chemical intermediate. It is efficiently synthesized from 5-hydroxymethylfurfural (5-HMF) through oxidation using sodium perborate (NaBO3·4H2O) in acetic acid, offering a potential route for the production of various chemical products such as unsaturated (+) muscarine, microbial metabolites, and analogues of prostacyclin and chrysanthemic acid. The reaction parameters like SPB amount, reaction temperature, and time significantly influence the yield and the process efficiency. In optimal conditions, a high yield of 5-hydroxymethyl-2(5H)-furanone can be achieved (Mliki & Trabelsi, 2016).

Quantification in Natural Extracts

5-Hydroxymethyl-2(5H)-furanone has been quantified in natural extracts such as in a dichloromethane extract of Helleborus lividus subsp. corsicus leaves. An experimental procedure using 1H NMR was developed and validated to quantify this compound. The quantification is vital due to its role as a valuable chemical synthon, especially its (S)-enantiomer. The method exhibited excellent linearity, accuracy, and precision, making it a significant step in understanding the compound's distribution in natural sources and potential applications in various fields (Maroselli, Paoli, & Bighelli, 2022).

Flavor Compounds and Food Chemistry

Furanones, including 5-hydroxymethyl-2(5H)-furanone, have been identified in highly cooked foodstuffs as crucial flavor compounds. They are mainly formed through the Maillard reactions between sugars and amino acids during heating. These compounds significantly contribute to the flavor of various fruits like strawberry, raspberry, pineapple, and tomato, although the biosynthesis route is not fully understood. They also have implications in food safety and nutrition, displaying mutagenic and anti-carcinogenic properties (Slaughter, 2007).

Safety and Hazards

The safety data sheet for “2(3H)-Furanone, 5-(hydroxymethyl)-” indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

The development of practical and scalable catalytic approaches for directly converting concentrated 5-hydroxymethylfurfural (HMF) into value-added bio-based chemicals represents a major challenge in efforts to make the lignocellulosic biorefinery a sustainable and ecologically viable reality . The utilization and development of biomass resources is an efficient solution to mitigate the fossil energy crisis .

properties

IUPAC Name

5-(hydroxymethyl)-3H-furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1,6H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNRODMULRDGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(OC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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